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dihydrozeatin-7-N-glucose -

dihydrozeatin-7-N-glucose

Catalog Number: EVT-1597291
CAS Number:
Molecular Formula: C16H25N5O6
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-(alpha-D-glucosyl)dihydrozeatin is an N-glycosyldihydrozeatin in which the glycosyl fragment is an alpha-D-glucopyranosyl residue located at position 7. It has a role as an Arabidopsis thaliana metabolite.
Overview

Dihydrozeatin-7-N-glucose is a glycosylated derivative of dihydrozeatin, a cytokinin that plays a critical role in plant growth and development. This compound features an alpha-D-glucopyranosyl residue attached to the nitrogen atom at the 7-position of the dihydrozeatin molecule. Cytokinins, including dihydrozeatin and its derivatives, are essential plant hormones involved in various physiological processes such as cell division, shoot formation, and leaf senescence.

Source

Dihydrozeatin-7-N-glucose is primarily derived from dihydrozeatin, which can be synthesized in plants through the metabolism of adenine derivatives. The conversion of dihydrozeatin into its N-glucoside form occurs through the action of specific glycosyltransferases that catalyze the transfer of glucose moieties to the nitrogen atom of the cytokinin structure. This modification is common in plant hormones and serves to regulate their activity and stability.

Classification

Dihydrozeatin-7-N-glucose is classified as an N-glucosylated cytokinin. It belongs to a broader category of plant hormones known as cytokinins, which are further divided into various subclasses based on their chemical structure, such as isopentenyladenine, trans-zeatin, and cis-zeatin.

Synthesis Analysis

Methods

The synthesis of dihydrozeatin-7-N-glucose typically involves enzymatic glycosylation processes. Glycosyltransferases facilitate the transfer of glucose from activated sugar donors, such as uridine diphosphate glucose, to the nitrogen atom of dihydrozeatin.

Technical Details

  1. Enzymatic Reaction: The reaction is catalyzed by specific glycosyltransferases that recognize dihydrozeatin as a substrate.
  2. Substrate Specificity: The enzyme's specificity for the N7 position allows for selective glycosylation, resulting in dihydrozeatin-7-N-glucose.
  3. Reaction Conditions: Optimal pH and temperature conditions are required for maximum enzymatic activity, typically around pH 7-8 and temperatures between 25°C to 37°C.
Molecular Structure Analysis

Structure

Dihydrozeatin-7-N-glucose has a complex structure characterized by:

  • Molecular Formula: C₁₆H₂₅N₅O₆
  • Molecular Weight: Approximately 365.4 g/mol
  • Structural Features: The molecule consists of a purine base (dihydrozeatin) with a glucose unit attached at the nitrogen atom in the 7-position.

Data

The structural representation indicates that dihydrozeatin retains its characteristic saturated side chain while incorporating a glycosyl moiety that influences its biological activity and solubility.

Chemical Reactions Analysis

Reactions

Dihydrozeatin-7-N-glucose participates in various biochemical reactions within plant systems:

  1. Hydrolysis: Under certain conditions, it can be hydrolyzed back to dihydrozeatin and glucose by specific enzymes such as β-D-glucosidases.
  2. Metabolic Pathways: It may enter metabolic pathways involving other cytokinins, affecting their turnover and biological activity.

Technical Details

The hydrolysis reaction typically requires specific conditions that favor enzyme activity, such as appropriate pH levels and temperatures conducive to enzyme function.

Mechanism of Action

Process

The mechanism through which dihydrozeatin-7-N-glucose exerts its effects involves several steps:

  1. Binding: The compound may bind to cytokinin receptors in plant tissues.
  2. Signal Transduction: This binding initiates a signal transduction cascade that influences gene expression related to cell division and growth.
  3. Physiological Effects: Ultimately, this leads to physiological responses such as enhanced shoot growth and delayed senescence.

Data

Research indicates that glycosylation can modulate the activity of cytokinins by altering their interaction with receptors and their degradation rates.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white or off-white solid.
  2. Solubility: Soluble in water due to the presence of the glucose moiety.

Chemical Properties

  1. Stability: Generally stable under neutral pH but may degrade under extreme acidic or basic conditions.
  2. Reactivity: Reacts with enzymes involved in glycosylation and hydrolysis.

Relevant data includes melting point ranges and solubility metrics that characterize its behavior in biological systems.

Applications

Scientific Uses

Dihydrozeatin-7-N-glucose has several applications in scientific research:

  1. Plant Physiology Studies: Used to study cytokinin functions in plant growth regulation.
  2. Agricultural Biotechnology: Potential use in developing crops with enhanced growth traits or stress resistance.
  3. Biochemical Research: Investigated for its role in metabolic pathways involving cytokinins and their derivatives.
Biosynthetic Pathways and Enzymatic Regulation of Dihydrozeatin-7-N-Glucoside

Role of Uridine Diphosphate Glycosyltransferases (UGTs) in N-Glucosylation

Uridine diphosphate glycosyltransferases (UGTs) catalyze the conjugation of glucose to cytokinins, forming stable N-glucosides. This reaction uses UDP-glucose as the sugar donor, transferring its glucosyl moiety to the purine ring of dihydrozeatin (DHZ) at the N^7^ position. The resulting product, dihydrozeatin-7-N-glucoside (DHZ7G), is a biologically inactive storage or detoxification metabolite [1] [9]. Plant UGTs are membrane-associated enzymes localized primarily in the cytosol and nucleus, facilitating rapid cytoplasmic modification of active cytokinins [8]. The reaction follows a second-order kinetic mechanism:

DHZ + UDP-glucose → DHZ7G + UDP  

UGTs regulating cytokinin homeostasis belong to subfamilies 76C and 85A in Arabidopsis thaliana. Their activity is modulated by:

  • Epigenetic factors: DNA methylation and histone modifications [7].
  • Transcriptional regulation: Safeners (e.g., fenclorim) induce UGT expression in monocots like rice but not dicots [3].
  • Post-translational modifications: Phosphorylation and N-linked glycosylation [7] [10].

Table 1: Key UGT Families Involved in Cytokinin Modification

UGT FamilySpecificityBiological RoleCellular Localization
76CN^7^-glucosylationIrreversible cytokinin deactivationCytosol, nucleus
85AO-glucosylationReversible storage formsCytosol

Substrate Specificity of UGT76C1/UGT76C2 for Dihydrozeatin Conjugation

UGT76C1 and UGT76C2 exhibit stringent specificity for cytokinin bases. Kinetic analyses reveal higher catalytic efficiency (k~cat~/K~m~) for dihydrozeatin (DHZ) compared to trans-zeatin (tZ) or isopentenyladenine (iP). UGT76C2 shows a 3.5-fold preference for DHZ over tZ, attributable to its hydrophobic substrate-binding pocket that accommodates DHZ’s saturated isoprenoid side chain [8]. Key biochemical parameters:

  • K~m~ (DHZ): 38 ± 5 µM (UGT76C2) vs. 105 ± 12 µM (tZ)
  • V~max~: 12.3 ± 0.8 nmol·min^−1^·mg^−1^ proteinLoss-of-function mutants (ugt76c2) accumulate 70% less DHZ7G in senescing leaves, confirming in vivo relevance [8]. These enzymes also conjugate aromatic cytokinins (e.g., benzyladenine) but reject cis-zeatin or nucleotides.

Table 2: Substrate Specificity of Arabidopsis UGTs

SubstrateRelative Activity (%) of UGT76C2K~m~ (µM)Catalytic Efficiency (M^−1^s^−1^)
Dihydrozeatin10038 ± 51.9 × 10^4^
trans-Zeatin28.5105 ± 125.2 × 10^3^
Isopentenyladenine15.2>200<1 × 10^3^
cis-Zeatin<1ND*ND

*ND: Not detectable [8].

Evolutionary Conservation of Cytokinin N-Glucosylation Mechanisms

The N-glucosylation pathway is conserved across vascular plants, with functional analogs of UGT76C1/2 identified in:

  • Monocots: Rice (OsUGT76C3) and maize catalyze DHZ conjugation [3].
  • Dicots: Phaseolus lunatus (lima bean) zeatin O-glucosyltransferase shares 68% sequence homology [4].Phylogenetic analysis reveals UGT76C clade diversification ~150–200 million years ago, coinciding with angiosperm radiation. Despite structural conservation, regulatory divergence exists:
  • Monocot UGTs (e.g., rice) are strongly safener-inducible, enhancing herbicide detoxification [3].
  • Dicot UGTs (e.g., Arabidopsis) respond to cytokinin levels but not chemical safeners [3] [8].Table 3: Evolutionary Conservation of Cytokinin UGTs
SpeciesUGT IdentifierActivityInducers
Arabidopsis thalianaUGT76C1/2N^7^-glucosylationCytokinins, senescence
Oryza sativaOsUGT76C3N^7^-glucosylationSafeners, cytokinins
Phaseolus lunatusPvUGT85A1O-glucosylationDevelopmental cues

Properties

Product Name

dihydrozeatin-7-N-glucose

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-7-yl]oxane-3,4,5-triol

Molecular Formula

C16H25N5O6

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16+/m1/s1

InChI Key

WSELIHNWDGFXRQ-CLORPHGJSA-N

Canonical SMILES

CC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Isomeric SMILES

CC(CCNC1=NC=NC2=C1N(C=N2)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

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